molecular formula C15H19ClN4O2 B11391358 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea

Cat. No.: B11391358
M. Wt: 322.79 g/mol
InChI Key: USEOHKKUJXLUKA-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the oxadiazole intermediate reacts with an ethylpropylamine to form the final product.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as polymers and coatings with specific properties.

    Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea can be compared with other similar compounds, such as:

    1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine: This compound has a similar oxadiazole ring and chlorophenyl group but differs in the amine moiety.

    1-{5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine: This compound features a thienyl group instead of a chlorophenyl group, leading to different chemical and biological properties.

    1-{(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has an ethyl group on the oxadiazole ring and a hydrochloride salt form, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19ClN4O2

Molecular Weight

322.79 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-propylurea

InChI

InChI=1S/C15H19ClN4O2/c1-3-9-17-15(21)20(4-2)10-13-18-14(19-22-13)11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,17,21)

InChI Key

USEOHKKUJXLUKA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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